molecular formula C15H18N2O B7628829 1-cyano-N-(2-ethylphenyl)cyclopentane-1-carboxamide

1-cyano-N-(2-ethylphenyl)cyclopentane-1-carboxamide

Cat. No.: B7628829
M. Wt: 242.32 g/mol
InChI Key: UJKOBHLADWECJX-UHFFFAOYSA-N
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Description

1-cyano-N-(2-ethylphenyl)cyclopentane-1-carboxamide is a chemical compound that contains a cyclopentane ring substituted with a cyano group and a carboxamide group The compound also features a 2-ethylphenyl group attached to the nitrogen atom of the carboxamide

Preparation Methods

The synthesis of 1-cyano-N-(2-ethylphenyl)cyclopentane-1-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-ethylphenylamine with cyclopentanone to form an intermediate, which is then treated with cyanogen bromide to introduce the cyano group. The reaction conditions typically involve the use of a solvent such as ethanol and a base like triethylamine to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-cyano-N-(2-ethylphenyl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The cyano and carboxamide groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace these groups under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted cyclopentane derivatives.

Scientific Research Applications

1-cyano-N-(2-ethylphenyl)cyclopentane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyano-N-(2-ethylphenyl)cyclopentane-1-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-cyano-N-(2-ethylphenyl)cyclopentane-1-carboxamide can be compared with other similar compounds, such as:

    1-cyano-N-(2-methylphenyl)cyclopentane-1-carboxamide: This compound has a similar structure but with a methyl group instead of an ethyl group on the phenyl ring. The difference in substituents can lead to variations in chemical reactivity and biological activity.

    1-cyano-N-(2-phenyl)cyclopentane-1-carboxamide: Lacking the ethyl group, this compound may exhibit different physical and chemical properties, affecting its applications and effectiveness in various contexts.

Properties

IUPAC Name

1-cyano-N-(2-ethylphenyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-2-12-7-3-4-8-13(12)17-14(18)15(11-16)9-5-6-10-15/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKOBHLADWECJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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